

An In-depth Technical Guide to the Physicochemical Properties of C.I. 26520

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mordant Orange 6

Cat. No.: B606671

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the azo dye C.I. 26520 (CAS Number: 3567-65-5). Due to the limited availability of specific experimental data for this compound, this document combines the known information for C.I. 26520 with established methodologies and general properties characteristic of the broader class of azo dyes. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing its chemical identity, known physicochemical characteristics, and relevant experimental protocols for its analysis. Additionally, a potential signaling pathway involvement, common to some azo dyes, is discussed and visualized.

Chemical Identity and Structure

C.I. 26520 is chemically identified as Disodium,(8Z)-8-[[4-[4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]hydrazinylidene]-7-oxonaphthalene-1,3-disulfonate. It is classified as a double azo dye.^[1]

Table 1: Chemical Identifiers of C.I. 26520

Identifier	Value
C.I. Name	Acid Red 85
C.I. Number	22245 (Note: Some sources associate this C.I. number with CAS 3567-65-5)
CAS Number	3567-65-5
Molecular Formula	$C_{35}H_{24}N_4Na_2O_{10}S_3$ [1]
Molecular Weight	802.76 g/mol [1]
Chemical Structure	A complex structure containing two azo (-N=N-) groups, a naphthalene disulfonate core, and substituted phenyl rings.

Physicochemical Properties

Specific, experimentally determined physicochemical data for C.I. 26520 is scarce in publicly available literature. The information presented below is a combination of what is available for this specific compound and general properties of related azo dyes.

Table 2: Summary of Physicochemical Data for C.I. 26520

Property	Value/Description
Appearance	Yellow-light red powder.[1]
Solubility	- Soluble in water, forming a red solution.[1]- Soluble in ethanol, forming an orange solution. [1]- The solubility of azo dyes is highly dependent on the presence of solubilizing groups like sulfonic acid salts and the pH of the medium.
Melting Point	Data not available.
Boiling Point	Data not available.
UV-Vis Absorption	Specific λ_{max} values are not available. Azo dyes typically exhibit strong absorption in the visible region of the electromagnetic spectrum due to the extended π -conjugation of the azo-chromophore. The absorption maxima are influenced by the specific substituents on the aromatic rings.
Stability	- In strong sulfuric acid, it appears purple, and upon dilution, it turns to an orange-brown precipitate.[1]- Its aqueous solution forms a wine-red precipitate with the addition of strong hydrochloric acid and an orange-brown coloration with sodium hydroxide solution.[1]

Experimental Protocols

This section details standardized methodologies for determining the key physicochemical properties of azo dyes, which are applicable to the study of C.I. 26520.

Determination of Solubility

The solubility of azo dyes can be determined using the shake-flask method.

- **Preparation of Supersaturated Solution:** An excess amount of the dye is added to a known volume of the solvent (e.g., water, ethanol, buffer of specific pH) in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The undissolved solid is separated from the saturated solution by centrifugation or filtration.
- **Quantification:** The concentration of the dye in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic absorption properties of azo dyes.

- **Sample Preparation:** A dilute solution of the dye is prepared in a suitable solvent (e.g., water, methanol, or ethanol). The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0).
- **Instrumental Analysis:** The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-800 nm) using a double-beam spectrophotometer. A blank containing the pure solvent is used as a reference.
- **Data Analysis:** The wavelength of maximum absorbance (λ_{max}) is identified from the spectrum. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the dye, allowing for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of azo dyes and their potential impurities.

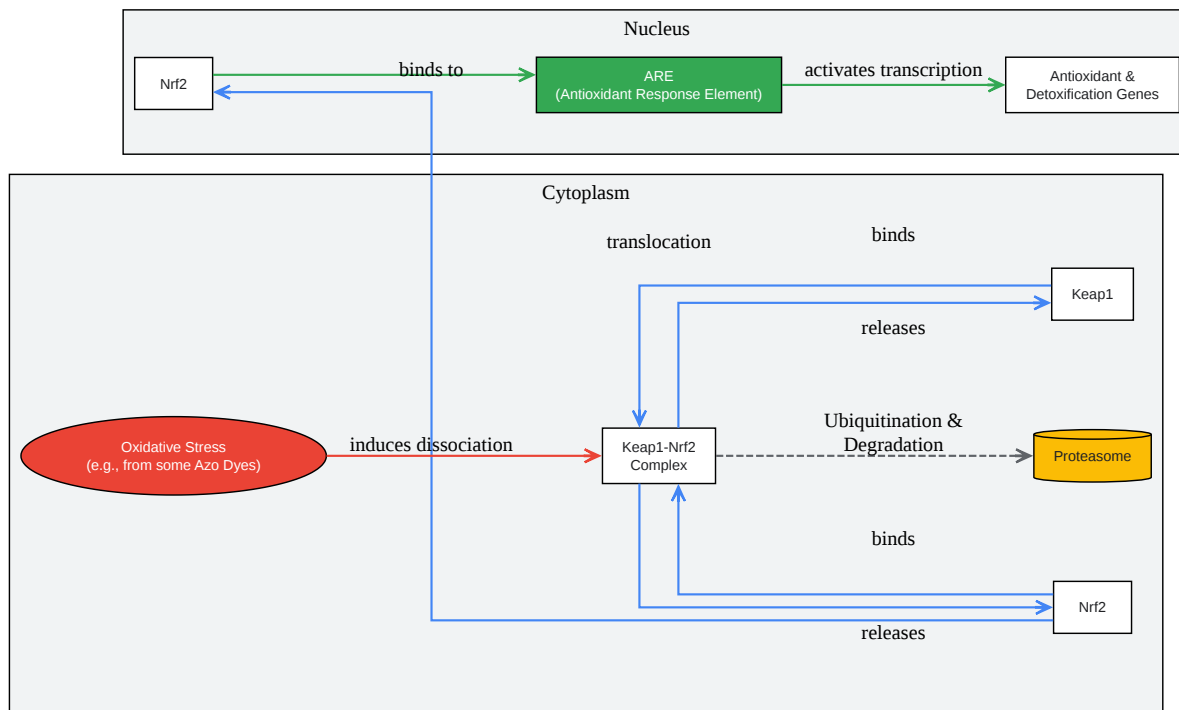
- **Mobile Phase Preparation:** A suitable mobile phase is prepared, often a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The composition can be delivered isocratically or as a gradient.

- **Chromatographic Conditions:**
 - **Column:** A reversed-phase column (e.g., C18) is commonly used.
 - **Detector:** A Diode Array Detector (DAD) or a UV-Vis detector is typically employed to monitor the eluting compounds at their respective λ_{max} . Mass spectrometry (MS) can be coupled with HPLC for definitive identification.
 - **Flow Rate and Temperature:** These parameters are optimized to achieve good separation and peak shape.
- **Sample Analysis:** A known volume of the sample solution is injected into the HPLC system. The retention time and the peak area are used for qualitative and quantitative analysis, respectively, by comparison with standards.

Potential Signaling Pathway Involvement

While there is no direct evidence linking C.I. 26520 to specific signaling pathways, it is known that some azo dyes can induce oxidative stress, which in turn can activate the Keap1-Nrf2-ARE signaling pathway.^{[2][3]} This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and subsequent protection of the cell from damage.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyevariety.com [worlddyevariety.com]
- 2. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]
- 3. openbiochemistryjournal.com [openbiochemistryjournal.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of C.I. 26520]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606671#physicochemical-properties-of-c-i-26520]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com